molecular formula C11H14O2S B7893426 3-(n-Butylthio)benzoic acid

3-(n-Butylthio)benzoic acid

Cat. No. B7893426
M. Wt: 210.29 g/mol
InChI Key: DJBZEHMXSGDZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(n-Butylthio)benzoic acid is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(n-Butylthio)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(n-Butylthio)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystallography and Magnetism : 3-(N-tert-butyl-N-aminoxyl)benzoic acid, a related compound, has been studied for its crystallography and magnetic properties. It forms antiparallel chains joined by hydrogen bonds and shows antiferromagnetic downturn at lower temperatures (Baskett & Lahti, 2005).

  • Benzoic Acid Derivatives in Foods and Additives : Benzoic acid derivatives, like 3-(n-Butylthio)benzoic acid, are common in foods and additives. They have uses as antibacterial and antifungal preservatives and flavoring agents (del Olmo, Calzada, & Nuñez, 2017).

  • Molecular Structure Analysis : The molecular structure and vibrational spectra of related benzoic acid derivatives have been evaluated, providing insights into their chemical properties and potential applications (Mathammal et al., 2016).

  • Luminescent Properties : Studies on lanthanide coordination compounds using derivatives of benzoic acid have been conducted to understand their luminescent properties, which could have applications in lighting and display technologies (Sivakumar et al., 2010).

  • Synthesis and Antibacterial Activity : Research on the synthesis and antibacterial activity of novel 3-Hydroxy benzoic acid hybrid derivatives indicates potential pharmaceutical applications (Satpute, Gangan, & Shastri, 2018).

  • Benzoic Acid in Pharmaceutical Research : Benzoic acid is a model compound in pharmaceutical research, crucial for process design and understanding stability and solubility in various solutions (Reschke et al., 2016).

properties

IUPAC Name

3-butylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBZEHMXSGDZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(n-Butylthio)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(n-Butylthio)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(n-Butylthio)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(n-Butylthio)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(n-Butylthio)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(n-Butylthio)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(n-Butylthio)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.